molecular formula C10H4O4 B1641334 Benzo[1,2-b:4,5-b']difuran-4,8-dione

Benzo[1,2-b:4,5-b']difuran-4,8-dione

Cat. No.: B1641334
M. Wt: 188.14 g/mol
InChI Key: LWMMNLNYIIDGAO-UHFFFAOYSA-N
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Description

Benzo[1,2-b:4,5-b']difuran-4,8-dione (BDF) is a fused heterocyclic quinone featuring two furan rings ortho-annulated to an electron-deficient 1,4-benzoquinone core. Its planar, symmetric structure enables strong π-π stacking and high charge-carrier mobility, making it a critical building block for organic semiconductors . BDF has gained prominence in organic photovoltaics (OPVs), with copolymers achieving power conversion efficiencies (PCEs) exceeding 13% .

Properties

Molecular Formula

C10H4O4

Molecular Weight

188.14 g/mol

IUPAC Name

furo[2,3-f][1]benzofuran-4,8-dione

InChI

InChI=1S/C10H4O4/c11-7-5-1-3-13-9(5)8(12)6-2-4-14-10(6)7/h1-4H

InChI Key

LWMMNLNYIIDGAO-UHFFFAOYSA-N

SMILES

C1=COC2=C1C(=O)C3=C(C2=O)C=CO3

Canonical SMILES

C1=COC2=C1C(=O)C3=C(C2=O)C=CO3

Origin of Product

United States

Preparation Methods

Stepwise Synthesis from Furan-3-Carboxylic Acid

The most widely cited preparation begins with furan-3-carboxylic acid, which undergoes sequential transformations to yield the target dione.

Step 1: Formation of Furan-3-Carbonyl Chloride
Furan-3-carboxylic acid (5.0 g, 44.6 mmol) reacts with oxalyl chloride (40 mL) in methylene chloride (25 mL) at room temperature for 12 hours. Rotary evaporation removes excess reagents, yielding furan-3-carbonyl chloride as a light yellow liquid. This step achieves near-quantitative conversion due to the high electrophilicity of oxalyl chloride, which facilitates rapid acylation.

Step 2: Synthesis of N,N-Diethylfuran-3-Carboxamide
The acyl chloride intermediate is treated with diethylamine (10 mL) in methylene chloride (30 mL) under ice-cooling, followed by warming to room temperature. After aqueous workup and distillation, N,N-diethylfuran-3-carboxamide is obtained as a pale yellow oil with an 85% yield. The amide group serves as a directing group for subsequent cyclization.

Step 3: Lithium-Mediated Cyclization to Benzo[1,2-b:4,5-b']difuran-4,8-dione
The amide (28.47 g, 0.17 mol) is dissolved in anhydrous tetrahydrofuran (150 mL) and treated with n-butyl lithium (75 mL, 2.5 M) at 0°C. After overnight stirring, quenching with hydrochloric acid and extraction yields the crude dione. Recrystallization from dichloromethane provides pure this compound as pale yellow crystals (11.0 g, 69% yield). Cyclization proceeds via deprotonation at the α-position of the amide, followed by intramolecular nucleophilic attack on the furan ring.

Step 4: Alkoxy Functionalization (Optional)
For derivatives like 4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']difuran, the dione is reduced with sodium borohydride in ethanol, then alkylated with 2-ethylhexyl bromide in dimethylformamide (DMF) at 150°C. Column chromatography purification affords the alkoxy-substituted product in 52% yield.

Alternative Approaches and Comparative Analysis

While the above method dominates literature, alternative routes using thiophene analogs highlight structural adaptability. For instance, benzo[1,2-b:4,5-b']dithiophene-4,8-dione synthesis employs thionyl chloride for cyclization, yielding planar structures suited for organic photovoltaics. However, furan-based systems exhibit distinct electronic properties due to oxygen's higher electronegativity compared to sulfur.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

Cyclization efficiency heavily depends on solvent polarity and temperature:

  • Tetrahydrofuran (THF) : Optimal for lithium-mediated reactions due to its ability to stabilize polar intermediates.
  • Reaction Temperature : Cyclization at 0°C minimizes side reactions, while gradual warming ensures complete conversion.

Purification Techniques

  • Recrystallization : Dichloromethane effectively removes oligomeric byproducts, yielding crystals with a melting point of 137°C.
  • Column Chromatography : Silicon gel with hexane eluent resolves alkoxy-substituted derivatives.

Analytical Characterization Data

Spectroscopic Properties

NMR Spectroscopy

  • This compound :
    • 1H NMR (CDCl₃): δ 7.71 (s, 2H), 6.92 (s, 2H).
    • 13C NMR (CDCl₃): Carbonyl resonances at δ 187.2 ppm, furanic carbons at δ 144.0–119.4 ppm.
  • 4,8-Bis(2-ethylhexyloxy) Derivative :
    • 1H NMR (CDCl₃): δ 7.53 (s, 2H), 6.92 (s, 2H), 4.33 (d, 4H), 0.95 (m, 12H).
    • 13C NMR (CDCl₃): Alkoxy carbons at δ 75.58 ppm, quaternary carbons at δ 144.04 ppm.

Melting Point
The parent dione melts sharply at 137°C, confirming crystalline purity.

Electrochemical Profiling

Cyclic voltammetry in acetonitrile (0.1 M tetrabutylammonium hexafluorophosphate) reveals a reduction potential of −1.2 V vs. Ag/Ag⁺, indicative of electron-deficient character suitable for n-type semiconductors.

Challenges and Mitigation Strategies

Byproduct Formation

Incomplete cyclization generates oligomeric species, addressed via recrystallization.

Moisture Sensitivity

Lithium reagents necessitate anhydrous conditions; rigorous solvent drying and inert atmospheres prevent hydrolysis.

Industrial-Scale Considerations

Batch reactors with controlled temperature and agitation achieve consistent yields >65%. Solvent recovery systems for methylene chloride and THF reduce environmental impact.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C₁₀H₄O₄
Molecular Weight: 188.14 g/mol
IUPAC Name: furo[2,3-f]benzofuran-4,8-dione
CAS Number: 267220-47-3

The structure of BDF includes a fused ring system that incorporates two oxygen atoms, contributing to its reactivity and utility in synthetic applications.

Chemistry

BDF serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for creating more complex organic molecules.

Applications in Organic Synthesis

  • Building Block for Polymers: BDF is utilized in the synthesis of conjugated polymers that exhibit desirable electronic properties. For instance, it has been incorporated into the design of low-bandgap polymers for organic photovoltaics (OPVs) .
  • Synthesis of Derivatives: The compound can be modified chemically to produce derivatives with tailored properties for specific applications .

Biological Applications

Research into the biological activities of BDF has revealed potential therapeutic applications. Studies have indicated that derivatives of BDF may interact with biomolecules, suggesting possible roles in drug development.

Case Study: Antioxidant Properties

A study demonstrated that certain BDF derivatives exhibit antioxidant activity, which could be beneficial in developing treatments for oxidative stress-related diseases .

Medical Applications

The exploration of BDF's medicinal properties is ongoing. Its structural features allow it to interact with various biological targets.

Potential Therapeutic Uses

  • Drug Development: Research is focused on synthesizing BDF-based compounds that could serve as drug candidates for conditions such as cancer and neurodegenerative diseases .
  • Photodynamic Therapy: Due to its ability to generate reactive oxygen species upon light activation, BDF derivatives are being investigated for use in photodynamic therapy .

Industrial Applications

BDF has significant industrial relevance, particularly in the field of organic electronics.

Organic Photovoltaics (OPVs)

BDF-based polymers have been shown to enhance the efficiency of solar cells. For example:

  • A copolymer incorporating BDF achieved a power conversion efficiency (PCE) exceeding 15%, demonstrating its potential in renewable energy applications .

Organic Light Emitting Diodes (OLEDs)

The compound is also being explored for use in OLEDs due to its favorable electronic properties and ability to facilitate charge transport .

Mechanism of Action

The mechanism of action of Benzo[1,2-b:4,5-b']difuran-4,8-dione involves its interaction with specific molecular targets and pathways. The compound can interact with various enzymes and receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Benzo[1,2-b:4,5-b']dithiophene-4,8-dione (BDT)

Structural and Electronic Differences :

  • Core Heteroatoms: BDT replaces BDF’s oxygen atoms with sulfur, increasing electron-withdrawing strength and enabling red-shifted absorption/emission. However, sulfur’s heavy-atom effect accelerates non-radiative decay, lowering photoluminescence quantum efficiency (PLQE) .
  • Bandgap and Charge Transport : BDT’s lower bandgap (~1.5–1.8 eV) compared to BDF (~1.9–2.1 eV) enhances light absorption in the visible range. However, BDF’s higher planarity improves crystallinity and charge mobility in thin-film devices .

Table 1: Key Properties of BDF vs. BDT

Property BDF BDT
Core Heteroatoms Oxygen Sulfur
Bandgap (eV) 1.9–2.1 1.5–1.8
PLQE (Solution) Higher (no heavy-atom effect) Lower (rapid NRD )
OPV PCE Up to 13.2% Up to 12%
Environmental Impact Biodegradable Less eco-friendly (sulfur)

Anthraquinone (AQ)

Structural Differences : AQ lacks fused heterocycles, resulting in a simpler, less planar structure. Its electron-withdrawing ability is weaker than BDF or BDT.

Photophysical Properties :

  • AQ-based emitters exhibit shorter emission wavelengths (blue-shifted) and longer excited-state lifetimes compared to BDT but lack the red-shifting capabilities of BDT/BDF .

Benzo[1,2-b:4,5-b']dithiophene-S,S-dioxide-4,8-dione (BDT-SO₂)

Modifications : Sulfone groups enhance electron deficiency, further red-shifting absorption compared to BDT. However, synthetic complexity and reduced stability limit scalability .

Performance : BDT-SO₂-based materials show improved open-circuit voltage (VOC) in OPVs but suffer from lower fill factors due to excessive crystallinity .

Emerging Derivatives and Hybrid Systems

  • Chlorinated BDF Copolymers : Introducing chlorine atoms optimizes energy levels and film morphology, pushing PCEs beyond 13% .
  • BDF/BDT Hybrids : Combining furan and thiophene units balances bandgap tunability and environmental stability, though research remains preliminary .

Table 2: Application-Specific Comparison

Application Best Performer Key Advantage
High-Efficiency OPVs BDF copolymers >13% PCE, tunable bandgap
Supercapacitors BDT-rGO composites 360 F g⁻¹, high cyclability
Delayed Fluorescence BDF High PLQE, long-lived states
Low-Cost Electronics Anthraquinone derivatives Simplicity, affordability

Q & A

(Basic) What are the recommended synthetic routes for Benzo[1,2-b:4,5-b']difuran-4,8-dione, and what challenges are associated with its purification?

The synthesis typically involves cyclization reactions of furan precursors under controlled conditions. For example, brominated or halogenated intermediates are coupled via Suzuki-Miyaura or Stille cross-coupling to construct the fused difuran-dione backbone . Purification challenges arise due to the compound’s low solubility in common organic solvents, requiring recrystallization or column chromatography with polar solvents like dimethylformamide (DMF). Impurities, such as unreacted sulfur analogues (e.g., benzodithiophene derivatives), can persist if purification is incomplete, as noted in crystallographic studies of poorly purified batches .

(Advanced) How does replacing sulfur with oxygen in benzo-difuran derivatives impact photophysical properties compared to dithiophene analogues?

Substituting sulfur with oxygen reduces spin-orbit coupling and non-radiative decay (NRD) by eliminating heavy-atom effects, thereby extending excited-state lifetimes. However, this substitution introduces a trade-off: while the emission wavelength red-shifts by >100 nm due to enhanced charge-transfer character, the photoluminescence quantum efficiency (PLQE) decreases due to diminished reverse intersystem crossing (rISC) and persistent low-energy triplet states. Time-resolved photoluminescence and transient absorption spectroscopy are critical for quantifying these effects .

(Advanced) What methodological approaches are used to analyze the electronic structure and excited-state dynamics of this compound?

Density functional theory (DFT) and time-dependent DFT (TD-DFT) simulations model frontier molecular orbitals and excited-state transitions, revealing charge-transfer characteristics. Transient absorption spectroscopy quantifies triplet-state lifetimes, while electrochemical measurements (cyclic voltammetry) determine HOMO/LUMO levels. These methods correlate with experimental observations of red-shifted emission and PLQE trends .

(Advanced) How does incorporating benzo-difuran into donor-acceptor copolymers enhance organic solar cell efficiency?

In D-π-A-π-D type copolymers, the electron-deficient benzo-difuran unit strengthens intramolecular charge transfer, reducing bandgaps and improving light absorption. Chlorine functionalization further optimizes energy levels, as demonstrated in devices achieving >13% efficiency. Key metrics include open-circuit voltage (Voc) improvements linked to the copolymer’s deep HOMO level, validated via grazing-incidence X-ray diffraction (GI-XRD) and space-charge-limited current (SCLC) measurements .

(Advanced) What strategies mitigate non-radiative decay pathways in benzo-difuran derivatives to improve PLQE?

Strategies include:

  • Steric hindrance design : Bulky side chains reduce intermolecular aggregation, suppressing exciton quenching.
  • Triplet-state management : Incorporating heavy atoms (e.g., selenium) in adjacent units enhances rISC without reintroducing NRD.
  • Solvent engineering : Using low-polarity solvents minimizes solvatochromic shifts that destabilize excited states .

(Basic/Advanced) How do crystallographic data inform structure-property relationships in benzo-difuran derivatives?

Single-crystal X-ray diffraction reveals planar molecular geometries and π-π stacking distances, which correlate with charge mobility in thin films. For example, a monoclinic crystal lattice (P21/n, β = 97.37°) with a 5.64 Å π-stacking distance facilitates efficient charge transport in solar cells .

(Advanced) How does functionalization (e.g., chlorination) modulate optoelectronic properties in benzo-difuran polymers?

Chlorination lowers HOMO levels by ~0.3 eV via inductive electron-withdrawing effects, enhancing Voc in solar cells. Transient photovoltage decay analysis confirms reduced charge recombination in chlorinated copolymers, attributed to tighter π-stacking and improved film morphology .

(Basic) What experimental techniques characterize the stability of benzo-difuran derivatives under operational conditions?

Accelerated aging tests under AM1.5G illumination (1 sun, 65°C) combined with Fourier-transform infrared (FTIR) spectroscopy monitor photooxidation. Thermogravimetric analysis (TGA) assesses thermal stability, with decomposition temperatures >300°C indicating suitability for high-temperature processing .

(Advanced) How can computational methods predict the performance of benzo-difuran materials in bulk heterojunction solar cells?

Machine learning models trained on DFT-calculated parameters (e.g., dipole moments, electron affinity) predict compatibility with fullerene acceptors. Marcus theory simulations estimate charge-transfer rates, guiding molecular design to minimize energy losses (<0.5 eV) .

(Advanced) What key considerations optimize charge transport in benzo-difuran-based bulk heterojunction devices?

  • Morphology control : Solvent additive (e.g., 1,8-diiodooctane) tuning improves donor-acceptor phase separation.
  • Interface engineering : ZnO electron transport layers reduce recombination at cathodes.
  • Energy alignment : Matching LUMO levels between donor and acceptor (e.g., ITIC) ensures efficient charge separation .

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